6-Bromo-5,7,8-trifluoroacridin-4-OL
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Overview
Description
6-Bromo-5,7,8-trifluoroacridin-4-OL is a heterocyclic aromatic compound with the molecular formula C₁₃H₅BrF₃NO. It is a derivative of acridine, a structure known for its applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7,8-trifluoroacridin-4-OL typically involves multi-step organic reactions. One common method includes the bromination of 5,7,8-trifluoroacridin-4-OL under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7,8-trifluoroacridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-5,7,8-trifluoroacridin-4-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a fluorescent probe in biological assays due to its aromatic structure.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7,8-trifluoroacridin-4-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
5,7,8-Trifluoroacridin-4-OL: Lacks the bromine atom, which can affect its reactivity and applications.
6-Chloro-5,7,8-trifluoroacridin-4-OL: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
6-Iodo-5,7,8-trifluoroacridin-4-OL:
Uniqueness
6-Bromo-5,7,8-trifluoroacridin-4-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Properties
CAS No. |
816420-46-9 |
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Molecular Formula |
C13H5BrF3NO |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
6-bromo-5,7,8-trifluoroacridin-4-ol |
InChI |
InChI=1S/C13H5BrF3NO/c14-8-10(16)9(15)6-4-5-2-1-3-7(19)12(5)18-13(6)11(8)17/h1-4,19H |
InChI Key |
PATGVKYHJNTKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C(=C(C(=C3F)F)Br)F)N=C2C(=C1)O |
Origin of Product |
United States |
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